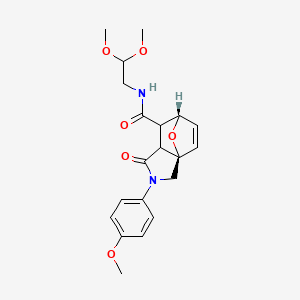![molecular formula C21H18N6OS2 B15283797 4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline](/img/structure/B15283797.png)
4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research .
Preparation Methods
The synthesis of 4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another method involves the reaction of 4-amino-5-R1-4H-1,2,4-triazole-3-thiols with 2-R2-6-R3-quinoline-4-carboxylic acids in phosphoryl chloride . Industrial production methods typically optimize these reactions for higher yields and purity, often involving advanced catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Cyclization: The formation of the triazole ring itself is a cyclization reaction involving the thiadiazole scaffold.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dimethyl sulfoxide or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified pharmacological properties.
Scientific Research Applications
4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, leading to therapeutic effects in conditions like glaucoma and Alzheimer’s disease . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets 4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline apart is its unique combination of the morpholinylmethyl group and the quinoline moiety, which enhances its pharmacological profile and makes it a promising candidate for further drug development.
Properties
Molecular Formula |
C21H18N6OS2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[6-(2-thiophen-2-ylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C21H18N6OS2/c1-2-5-16-14(4-1)15(12-17(22-16)18-6-3-11-29-18)20-25-27-19(23-24-21(27)30-20)13-26-7-9-28-10-8-26/h1-6,11-12H,7-10,13H2 |
InChI Key |
ANFBYMBEPQBHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)


![N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B15283737.png)

![methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)
![2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15283751.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283759.png)
![Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15283775.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
![3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283782.png)
methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B15283789.png)
